1-[2,6-Di(propan-2-yl)phenyl]-3-(4-ethoxyphenyl)thiourea
Overview
Description
1-[2,6-Di(propan-2-yl)phenyl]-3-(4-ethoxyphenyl)thiourea is an organic compound known for its diverse applications in various fields. It is a thiourea derivative, characterized by the presence of both aromatic and aliphatic groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,6-Di(propan-2-yl)phenyl]-3-(4-ethoxyphenyl)thiourea typically involves the reaction of 2,6-di(propan-2-yl)aniline with 4-ethoxyphenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol, and at a temperature range of 0-25°C. The reaction proceeds through nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[2,6-Di(propan-2-yl)phenyl]-3-(4-ethoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted aromatic compounds .
Scientific Research Applications
1-[2,6-Di(propan-2-yl)phenyl]-3-(4-ethoxyphenyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[2,6-Di(propan-2-yl)phenyl]-3-(4-ethoxyphenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The thiourea group is known to form strong hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-[2,6-Diisopropylphenyl]-3-(4-methoxyphenyl)thiourea
- 1-[2,6-Diisopropylphenyl]-3-(4-chlorophenyl)thiourea
- 1-[2,6-Diisopropylphenyl]-3-(4-fluorophenyl)thiourea
Uniqueness
1-[2,6-Di(propan-2-yl)phenyl]-3-(4-ethoxyphenyl)thiourea is unique due to the presence of the ethoxy group on the aromatic ring, which imparts distinct electronic and steric properties. This modification can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-(4-ethoxyphenyl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2OS/c1-6-24-17-12-10-16(11-13-17)22-21(25)23-20-18(14(2)3)8-7-9-19(20)15(4)5/h7-15H,6H2,1-5H3,(H2,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTDYDUCVZIKSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=C(C=CC=C2C(C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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